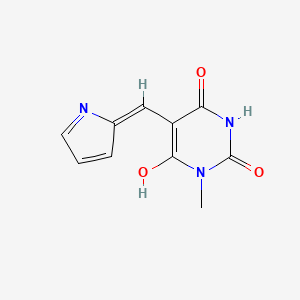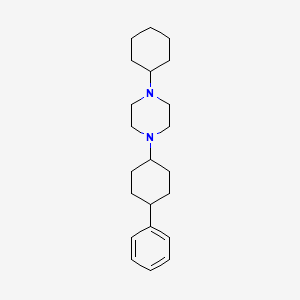![molecular formula C23H17N3O3S B5954175 2-{[5-(1,3-benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5954175.png)
2-{[5-(1,3-benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-661054 is a chemical compound with the molecular formula C20H21F2N3O2S. It is known for its role as an inhibitor in various biochemical pathways, particularly in the context of cancer research .
Preparation Methods
The synthesis of WAY-661054 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the cyclization of appropriate precursors to form the pyrrolidinecarboxamide core.
Functional group introduction: The introduction of the cyclopentyl group and the difluorophenyl group is achieved through a series of substitution reactions.
Final assembly: The final product is obtained by coupling the intermediate compounds under specific reaction conditions, such as controlled temperature and pH.
Chemical Reactions Analysis
WAY-661054 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
WAY-661054 has several applications in scientific research:
Biochemical Studies: It is used to study the inhibition of specific enzymes and proteins, providing insights into their functions and interactions.
Pharmaceutical Development: WAY-661054 is explored for its potential therapeutic applications, particularly in the development of new cancer treatments.
Mechanism of Action
WAY-661054 exerts its effects by inhibiting specific enzymes and proteins involved in biochemical pathways. It targets molecular pathways related to cancer cell growth and survival, thereby reducing the proliferation of cancer cells. The compound interacts with its targets through binding to active sites, leading to the inhibition of their activity .
Comparison with Similar Compounds
WAY-661054 is unique in its specific inhibitory action compared to other similar compounds. Some similar compounds include:
WAY-600: Another inhibitor used in cancer research, but with a different target specificity.
WAY-181187: Similar in structure but used in different biochemical studies.
WAY-204688: Shares some structural similarities but has different applications in pharmaceutical research.
WAY-661054 stands out due to its specific action on particular biochemical pathways, making it a valuable tool in cancer research and pharmaceutical development.
Properties
IUPAC Name |
2-[[5-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3S/c27-19(16-7-3-1-4-8-16)14-30-23-25-24-22(26(23)18-9-5-2-6-10-18)17-11-12-20-21(13-17)29-15-28-20/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTIPEJXNTWQCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(N3C4=CC=CC=C4)SCC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{3-[3-({[2-(2-chlorophenyl)ethyl]amino}methyl)phenoxy]-2-hydroxypropyl}-4-piperidinol](/img/structure/B5954099.png)
![4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-2-(2,5-dimethylphenyl)-3-methylquinoline](/img/structure/B5954100.png)
![3-[1-[2-(3-chlorophenyl)acetyl]piperidin-4-yl]-N-[(1-ethylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B5954103.png)
![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2,8-dimethyl-4-quinolinecarbohydrazide](/img/structure/B5954108.png)
![3-({[2-(diethylamino)ethyl]amino}methylene)-5-nitro-1,3-dihydro-2H-indol-2-one hydrochloride](/img/structure/B5954121.png)


![2,4-DICHLORO-5-[(CYCLOPROPYLAMINO)SULFONYL]-N~1~-(3-METHYLPHENYL)BENZAMIDE](/img/structure/B5954141.png)
![2-[(5-{[(4-methoxy-1-naphthyl)oxy]methyl}-3-isoxazolyl)carbonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5954145.png)
![2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4,6-DIBROMOPHENOL](/img/structure/B5954155.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B5954163.png)
![1-ethyl-2-methyl-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-1,4-dihydroquinoline-6-carboxamide](/img/structure/B5954166.png)
![{2-[(2,3-dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B5954180.png)
![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-N-phenyl-3-piperidinamine](/img/structure/B5954187.png)
